molecular formula C14H24N2S B13530764 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine

2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine

Cat. No.: B13530764
M. Wt: 252.42 g/mol
InChI Key: FGWDPOJVVMTDFK-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is a complex organic compound that features a cyclohexyl ring substituted with a methyl group, an ethanamine chain, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclohexyl Derivative Preparation: The cyclohexyl derivative can be prepared by hydrogenating a suitable aromatic precursor.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the cyclohexyl derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclohexyl ring or the thiazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced cyclohexyl or thiazole derivatives.

    Substitution: Various N-substituted ethanamine derivatives.

Scientific Research Applications

2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylthiazol-5-yl)ethanamine: Similar structure but lacks the cyclohexyl ring.

    4-Methyl-5-thiazoleethanamine: Similar structure but with different substitution patterns.

Uniqueness

2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is unique due to the presence of both a cyclohexyl ring and a thiazole ring, which may confer unique chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C14H24N2S

Molecular Weight

252.42 g/mol

IUPAC Name

2-(4-methylcyclohexyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C14H24N2S/c1-11-3-5-13(6-4-11)7-8-15-9-14-12(2)16-10-17-14/h10-11,13,15H,3-9H2,1-2H3

InChI Key

FGWDPOJVVMTDFK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCNCC2=C(N=CS2)C

Origin of Product

United States

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